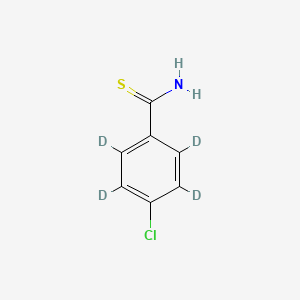
4-Chlorothiobenzamide-2,3,5,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorothiobenzamide-d4 is a deuterium-labeled derivative of 4-Chlorothiobenzamide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . The molecular formula of 4-Chlorothiobenzamide-d4 is C7H2D4ClNS, and it has a molecular weight of 175.67 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiobenzamide-d4 involves the deuteration of 4-Chlorothiobenzamide. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions . The process may involve catalytic hydrogenation or other deuterium exchange reactions.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 4-Chlorothiobenzamide-d4 often involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and consistent isotopic labeling .
化学反应分析
Types of Reactions
4-Chlorothiobenzamide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chlorothiobenzamide-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium can help in studying the pharmacokinetics and metabolic pathways of drugs. It is also used in the synthesis of other deuterium-labeled compounds for various research purposes .
作用机制
The mechanism of action of 4-Chlorothiobenzamide-d4 is similar to that of its non-deuterated counterpart, 4-Chlorothiobenzamide. The deuterium atoms do not significantly alter the chemical reactivity but can affect the metabolic stability and pharmacokinetics. The compound interacts with molecular targets and pathways similar to those of 4-Chlorothiobenzamide, primarily involving the inhibition of specific enzymes or receptors .
相似化合物的比较
Similar Compounds
4-Chlorothiobenzamide: The non-deuterated version of 4-Chlorothiobenzamide-d4.
4-Chlorobenzamide: A similar compound with a benzamide group instead of a thiobenzamide group.
4-Chlorobenzenethiol: A compound with a thiol group instead of a thiobenzamide group.
Uniqueness
4-Chlorothiobenzamide-d4 is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and alter the pharmacokinetic profile of the compound. This makes it particularly useful in drug development and pharmacokinetic studies .
属性
分子式 |
C7H6ClNS |
|---|---|
分子量 |
175.67 g/mol |
IUPAC 名称 |
4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI 键 |
OKPUICCJRDBRJT-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=S)N)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=CC=C1C(=S)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


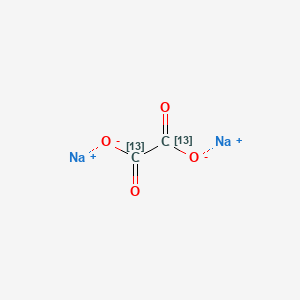

![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
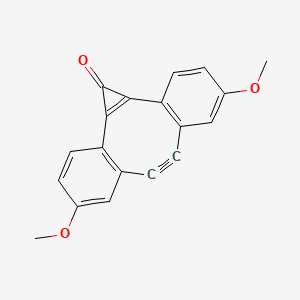
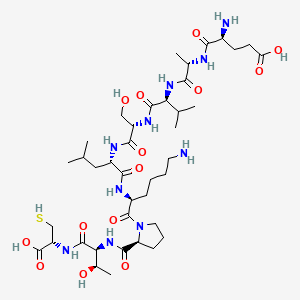
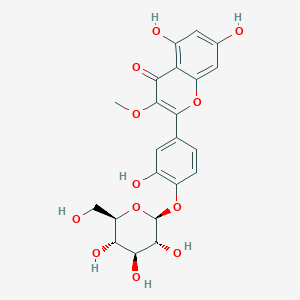
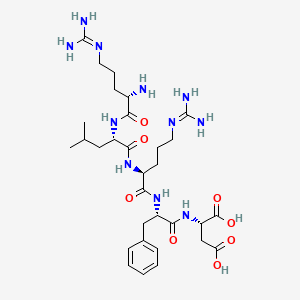
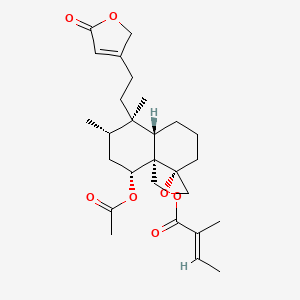
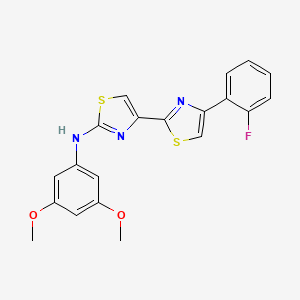

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
